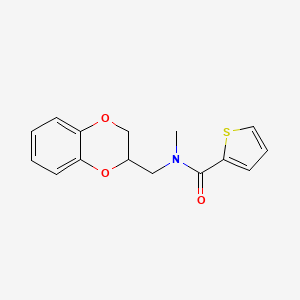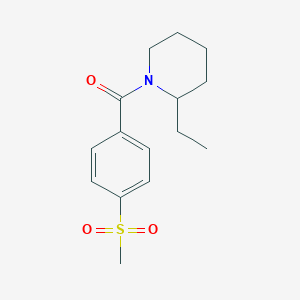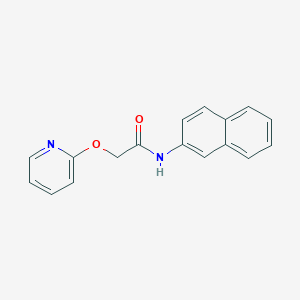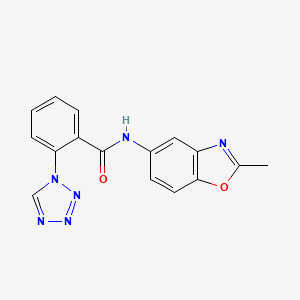![molecular formula C15H19N3O4 B7545419 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7545419.png)
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, also known as PIPER, is a chemical compound that has been widely used in scientific research. PIPER is a piperazine derivative that has been synthesized for its potential as a therapeutic agent in various diseases.
Scientific Research Applications
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been studied for its potential as an antiviral and antibacterial agent.
Mechanism of Action
The mechanism of action of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the inhibition of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are involved in cancer progression. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the progression of Alzheimer's disease.
Biochemical and Physiological Effects:
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have various biochemical and physiological effects. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to induce apoptosis in cancer cells and inhibit cell migration and invasion. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has also been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to have anti-inflammatory effects and has been studied for its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a small molecule that can easily penetrate cell membranes, making it useful for studying intracellular processes. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is also stable and has a long shelf-life, making it easy to store and transport. However, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has some limitations for lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has low solubility in water, which can make it difficult to dissolve in aqueous solutions. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has shown potential as a therapeutic agent in various diseases, and further studies are needed to determine its efficacy in clinical trials. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be modified to improve its solubility and reduce its toxicity, making it more useful in lab experiments. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one can also be conjugated to other molecules to target specific cells or tissues, making it more effective in treating diseases. Further studies are needed to determine the full potential of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one as a therapeutic agent.
Conclusion:
In conclusion, 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one is a chemical compound that has been extensively studied for its potential as a therapeutic agent in various diseases. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride and piperazine. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been shown to inhibit the activity of specific enzymes that are involved in the progression of diseases. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has various biochemical and physiological effects and has been studied for its potential as an anti-inflammatory agent. 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one, including clinical trials and modifications to improve its efficacy and reduce its toxicity.
Synthesis Methods
The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one involves the reaction of 2-pyridone with oxalyl chloride to form 2-chloropyridine-3-carbonyl chloride. This intermediate is then reacted with piperazine to form 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one. The synthesis of 3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one has been optimized to improve yield and purity.
properties
IUPAC Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c19-13-11(3-1-5-16-13)14(20)17-6-8-18(9-7-17)15(21)12-4-2-10-22-12/h1,3,5,12H,2,4,6-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODZIRFTKJRDFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)C(=O)C3=CC=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7545354.png)
![N-(2-methoxyethyl)-3-[(2,3,4,5,6-pentamethylphenyl)sulfonylamino]propanamide](/img/structure/B7545360.png)


![2-[[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-ethylpiperazin-1-yl)propan-1-one](/img/structure/B7545386.png)
![1-N,3-N-bis[(5-methyl-1,2-oxazol-3-yl)methyl]cyclohexane-1,3-dicarboxamide](/img/structure/B7545394.png)
![N-[2-(diethylamino)-2-oxoethyl]-4-ethoxybenzamide](/img/structure/B7545395.png)
![(E)-3-[3-[(2-fluorophenyl)-methylsulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545399.png)



![N-[4-(1-methylimidazole-2-carbonyl)phenyl]-1-phenylcyclopropane-1-carboxamide](/img/structure/B7545436.png)
![N-[2-(2,3-dimethoxyphenyl)-2-(1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B7545444.png)